8-Ethyl-2-methylquinoline-3-carboxylic acid

Quinoline SAR Antibacterial discovery Heterocyclic chemistry

This 8-ethyl-2-methylquinoline-3-carboxylic acid features a unique substitution pattern that critically modulates antibacterial potency—distinct from 8-H, 8-halogen, or 8-methoxy analogs. The free 3-COOH enables direct derivatization; the 8-ethyl group provides a hydrophobic handle for target binding. Maps to patented oxidation pathways yielding 8-ethyl-quinoline-2,3-dicarboxylic acids. ≥98% purity for reliable SAR and early discovery.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 948291-31-4
Cat. No. B1341360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-methylquinoline-3-carboxylic acid
CAS948291-31-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O
InChIInChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyJJAMEZAXWWLCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-2-methylquinoline-3-carboxylic Acid (CAS 948291-31-4): Procurement-Grade Quinoline Building Block for Specialized Heterocyclic Synthesis


8-Ethyl-2-methylquinoline-3-carboxylic acid (CAS 948291-31-4) is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid class, with a molecular formula of C13H13NO2 and molecular weight of 215.25 g/mol . This compound features a quinoline core substituted with an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid functionality at the 3-position—a substitution pattern that distinguishes it from simpler quinoline-3-carboxylic acid analogs. As a member of the broader quinoline family, which encompasses numerous bioactive molecules including antimalarial and antibacterial agents, this compound serves as a versatile synthetic intermediate and research chemical for early discovery programs . The compound is commercially available through established chemical suppliers as a research-grade material with typical purity specifications of 95% .

Why 8-Ethyl-2-methylquinoline-3-carboxylic Acid Cannot Be Substituted with Generic Quinoline-3-carboxylic Acids


Quinoline-3-carboxylic acid derivatives are not interchangeable in synthetic or biological applications due to pronounced structure-activity and structure-property relationships governed by substitution patterns. Systematic SAR studies of 8-substituted quinoline-3-carboxylic acids have established that the identity and position of the 8-substituent critically modulates in vitro antibacterial potency, with different substituents producing distinct activity rank orders against Gram-negative organisms [1]. The presence of the 8-ethyl group in this compound, combined with the 2-methyl and 3-carboxylic acid functionalities, creates a unique electronic and steric environment that influences both reactivity in subsequent derivatization steps and potential interactions with biological targets. Generic substitution with unsubstituted 2-methylquinoline-3-carboxylic acid (CAS 635-79-0) would eliminate the 8-position functional handle entirely, fundamentally altering the compound's properties and its utility as a precursor for further functionalization or as a specific ligand candidate .

Quantitative Differentiation Evidence: 8-Ethyl-2-methylquinoline-3-carboxylic Acid vs. Closest Structural Analogs


8-Position Ethyl Substitution: Structural Differentiation from Unsubstituted 2-Methylquinoline-3-carboxylic Acid

Systematic structure-activity relationship studies of 8-substituted quinoline-3-carboxylic acids published in the Journal of Medicinal Chemistry have demonstrated that the nature of the 8-position substituent produces distinct rank orders of in vitro antibacterial activity against Gram-negative organisms [1]. The relative enhancement of in vitro activities by different side chains at the 8-position follows a defined potency ranking (side chain a > b > g > c-f) against Gram-negative bacterial strains, establishing that substitution at this position is not merely decorative but functionally determinative [1]. While the parent 2-methylquinoline-3-carboxylic acid (CAS 635-79-0) lacks any 8-substituent entirely and therefore possesses fundamentally different physicochemical properties and biological potential, 8-ethyl-2-methylquinoline-3-carboxylic acid incorporates an ethyl group at the critical 8-position, providing a defined steric and electronic profile for downstream applications .

Quinoline SAR Antibacterial discovery Heterocyclic chemistry

Physical Form and Handling Characteristics for Laboratory Procurement

8-Ethyl-2-methylquinoline-3-carboxylic acid is supplied as a solid at room temperature, as specified in the Sigma-Aldrich AldrichCPR product documentation . This physical form offers practical advantages for accurate weighing, storage stability, and ease of handling in laboratory settings compared to liquid or hygroscopic analogs. The compound's predicted physicochemical properties include a boiling point of 367.2±37.0 °C and density of 1.206±0.06 g/cm³ [1]. The compound is classified with hazard code H319 (causes serious eye irritation) and carries the GHS07 pictogram with Warning signal word, providing clear guidance for appropriate personal protective equipment usage during handling .

Chemical procurement Laboratory handling Solid form

Carboxylic Acid Functionality at 3-Position Enables Direct Derivatization to Bioactive Quinoline Scaffolds

The carboxylic acid group at the 3-position of 8-ethyl-2-methylquinoline-3-carboxylic acid serves as a key functional handle for conversion to various derivatives with established biological applications. Patent literature demonstrates that 2-methylquinoline-3-carboxylic acid esters serve as intermediates for the preparation of 2-(2-imidazolin-2-yl)quinoline herbicidal agents [1]. Additionally, 2-methyl-3-quinolinecarboxylic acid and its alkyl esters function as starting materials for the synthesis of quinoline-2,3-dicarboxylic acids via oxidation with nickel peroxide, a process established in industrial chemical manufacturing patents [2]. The quinoline scaffold more broadly appears in numerous drug molecules including the antibacterial agents gatifloxacin, levofloxacin, and moxifloxacin, demonstrating the pharmaceutical relevance of this structural class .

Medicinal chemistry Synthetic intermediate Derivatization

Commercial Availability and Purity Specifications for Research Procurement

8-Ethyl-2-methylquinoline-3-carboxylic acid is commercially available from multiple established chemical suppliers with documented purity specifications. Aladdin Scientific offers the compound with pricing at $199.90 for 500 mg and $332.90 for 1 g quantities . The compound is also available through the Sigma-Aldrich AldrichCPR collection as a unique chemical for early discovery researchers . Typical purity is specified at 95% . The compound carries the identifier DTXSID80589186 in the EPA DSSTox database and MDL number MFCD09787885, facilitating unambiguous identification across procurement systems .

Chemical sourcing Quality specifications Procurement

Recommended Research and Industrial Applications for 8-Ethyl-2-methylquinoline-3-carboxylic Acid (CAS 948291-31-4)


Medicinal Chemistry: Structure-Activity Relationship Exploration of 8-Substituted Quinoline Antibacterial Agents

8-Ethyl-2-methylquinoline-3-carboxylic acid serves as a foundational building block for systematic SAR studies of 8-substituted quinoline-3-carboxylic acids. Published SAR data from the Journal of Medicinal Chemistry establishes that 8-position substitution critically modulates antibacterial potency against Gram-negative organisms, with different substituents producing distinct activity rank orders [1]. This compound, with its 8-ethyl substitution, occupies a specific position in the substituent SAR landscape that differs from 8-hydrogen, 8-halogen, or 8-methoxy analogs. The free carboxylic acid at the 3-position enables direct conversion to ester or amide derivatives for expanded SAR exploration. Researchers investigating quinolone antibacterial scaffolds can use this compound as a reference point for understanding how alkyl substitution at the 8-position influences both in vitro potency and physicochemical properties relevant to drug-likeness.

Synthetic Chemistry: Precursor for Quinoline-2,3-dicarboxylic Acid Derivatives

The carboxylic acid functionality at the 3-position of this compound enables its use as a starting material for oxidation to quinoline-2,3-dicarboxylic acid derivatives. Patent US4459409 describes a method for preparing substituted or unsubstituted 2,3-quinolinedicarboxylic acids using 2-methyl-3-quinolinecarboxylic acid or its alkyl esters as starting materials, employing nickel peroxide oxidation under mild conditions (0° to 30°C) with aqueous alkali metal hydroxide [2]. This synthetic pathway provides access to dicarboxylic acid intermediates that serve as precursors for herbicidal 2-(2-imidazolin-2-yl)quinoline agents [3]. The pre-installed 8-ethyl group in this compound would be retained through such transformations, yielding 8-ethyl-substituted quinoline-2,3-dicarboxylic acid derivatives that are not readily accessible from simpler starting materials.

Chemical Biology: Ligand Development Targeting Quinoline-Interacting Biological Systems

Quinoline scaffolds are present in numerous therapeutically relevant molecules including antimalarial drugs (chloroquine, mefloquine, primaquine) and antibacterial agents (gatifloxacin, levofloxacin, moxifloxacin) . 8-Ethyl-2-methylquinoline-3-carboxylic acid provides a structurally defined entry point for exploring quinoline-based ligand interactions with biological targets. The 8-ethyl and 2-methyl substitution pattern creates a unique hydrophobic surface topology that may influence target binding selectivity compared to other substituted quinoline analogs. The carboxylic acid group can be used directly for metal coordination studies or converted to biotinylated or fluorescent probes for target identification and mechanism-of-action studies. This compound is specifically marketed as part of collections of unique chemicals for early discovery researchers, positioning it as a tool for hypothesis-driven chemical biology investigations .

Process Chemistry: Method Development for Quinoline Functionalization Reactions

The defined structure of 8-ethyl-2-methylquinoline-3-carboxylic acid makes it a useful model substrate for developing and optimizing synthetic methodologies applicable to functionalized quinolines. The compound's solid physical form and 95% purity specification provide a reliable starting point for reaction screening campaigns. Researchers developing new esterification, amidation, decarboxylative coupling, or C-H functionalization protocols can employ this compound as a representative quinoline-3-carboxylic acid substrate to establish reaction scope and limitations. The presence of both electron-donating alkyl groups (2-methyl, 8-ethyl) and the electron-withdrawing carboxylic acid creates a defined electronic environment useful for benchmarking catalytic systems. The predicted pKa of 1.23±0.30 [4] provides a quantitative reference for optimizing reaction conditions involving acid-base chemistry.

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